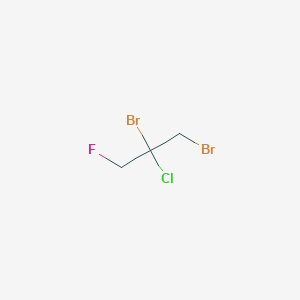

1,2-Dibromo-2-chloro-3-fluoropropane

Descripción general

Descripción

1,2-Dibromo-2-chloro-3-fluoropropane is a chemical compound with the molecular formula CHBrClF . It has an average mass of 254.323 Da and a monoisotopic mass of 251.835220 Da .

Molecular Structure Analysis

The molecular structure of this compound consists of hydrogen, bromine, chlorine, and fluorine atoms .Physical And Chemical Properties Analysis

This compound has a density of 2.1±0.1 g/cm³, a boiling point of 184.2±8.0 °C at 760 mmHg, and a vapor pressure of 1.0±0.3 mmHg at 25°C . Its enthalpy of vaporization is 40.3±3.0 kJ/mol, and it has a flash point of 65.2±18.4 °C . The index of refraction is 1.512, and it has a molar refractivity of 36.4±0.3 cm³ .Aplicaciones Científicas De Investigación

Synthesis and Reactivity

- The synthesis of halogenated derivatives, including the preparation of 3-fluoro-1-hydroxypropan-2-one and its esters, explores the effects of halogen substitution on chemical reactivity and potential applications in medicinal chemistry (Pero et al., 1977).

- Investigations into the dissociative thermal electron attachment to aliphatic chloro, bromo, and iodo compounds have provided insights into the activation energies required for electron attachment, highlighting the importance of halogen atoms in determining molecular reactivity (Wentworth et al., 1969).

Electrochemical Studies

- Electrochemical reduction studies on dihalopropanes, including 1,3-dibromo and 1-bromo-3-chloropropane, at carbon cathodes in dimethylformamide, reveal the formation of cyclopropane as a predominant product, showcasing the electrochemical pathways for halogenated propanes (Pritts & Peters, 1994).

Molecular Structure Analyses

- Studies on the molecular structures of dihalogenopropanes using microwave spectroscopy provide valuable data on rotational, centrifugal distortion, and halogen quadrupole coupling constants, essential for understanding the physical chemistry of halogenated compounds (Takeo et al., 1995).

Conformational Stability and Spectroscopy

- Research into the far-infrared and low-frequency gas-phase Raman spectra of 1-halopropanes, including fluorinated derivatives, offers insights into conformational stability and molecular conformations, contributing to the field of spectroscopy and molecular dynamics (Durig et al., 1984).

Mecanismo De Acción

Target of Action

The primary targets of 1,2-Dibromo-2-chloro-3-fluoropropane are pests that attack the roots of fruit trees . It was used as a soil fumigant and nematocide on over 40 different crops in the United States .

Mode of Action

It is known to act as a soil fumigant, combating pests that attack the roots of fruit trees .

Biochemical Pathways

It is known to have a significant impact on the pests that attack the roots of fruit trees, boosting the weight of harvests by 20 percent .

Pharmacokinetics

It is known to be highly soluble in water .

Result of Action

This compound has been determined to be carcinogenic in both sexes by the oral, inhalation, and dermal routes . It was also determined to be a reproductive toxicant in humans and several species of laboratory animals . It has been found to be genotoxic in a majority of in vitro and in vivo assays .

Action Environment

Environmental factors significantly influence the action, efficacy, and stability of this compound. It was detected in vegetables grown in treated soils, and low levels have been detected in air . Most of the this compound in surface water (ponds or lakes) will evaporate into the air within several days to a week . Once in the air, it takes several months for this compound to break down .

Análisis Bioquímico

Biochemical Properties

1,2-Dibromo-2-chloro-3-fluoropropane plays a significant role in biochemical reactions due to its highly reactive nature. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in cellular metabolism, leading to disruptions in normal cellular functions . The compound’s interaction with proteins can lead to the formation of adducts, which may alter protein function and stability .

Cellular Effects

The effects of this compound on cells are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. Exposure to this compound can lead to oxidative stress, resulting in the activation of stress response pathways . Additionally, it can cause DNA damage, leading to mutations and potentially carcinogenic effects . The compound’s impact on cellular metabolism includes the inhibition of key metabolic enzymes, which can disrupt energy production and other vital cellular processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules, forming covalent bonds that alter their structure and function . This binding can inhibit enzyme activity, leading to the accumulation of substrates and the depletion of products in metabolic pathways . Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but it can degrade under certain conditions, leading to the formation of reactive intermediates . Long-term exposure to this compound has been shown to cause persistent changes in cellular function, including alterations in gene expression and enzyme activity . These changes can have lasting effects on cellular health and viability .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may cause mild disruptions in cellular function, while higher doses can lead to severe toxicity and adverse effects . Threshold effects have been observed, where a certain dosage level must be reached before significant toxic effects occur . At high doses, the compound can cause organ damage, reproductive toxicity, and even death .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by enzymes such as cytochrome P450, which catalyze its conversion to reactive intermediates . These intermediates can interact with cellular macromolecules, leading to the formation of adducts and other modifications . The compound’s metabolism can also affect metabolic flux and the levels of various metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or active transport . Once inside the cell, it may interact with transporters and binding proteins that facilitate its movement to specific cellular compartments . The compound’s localization and accumulation can influence its biological activity and toxicity .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, the compound may accumulate in the mitochondria, where it can disrupt energy production and induce oxidative stress . Its localization can also affect its interactions with other biomolecules and its overall toxicity .

Propiedades

IUPAC Name |

1,2-dibromo-2-chloro-3-fluoropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4Br2ClF/c4-1-3(5,6)2-7/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWXWQRSPCISHJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CBr)(Cl)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4Br2ClF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60660109 | |

| Record name | 1,2-Dibromo-2-chloro-3-fluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60660109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

70192-60-8 | |

| Record name | 1,2-Dibromo-2-chloro-3-fluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60660109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(5-Methyl-2-thienyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1417873.png)

![2-{[(4-Chlorophenyl)(phenyl)methyl]thio}benzoic acid](/img/structure/B1417878.png)

![1-Methyl-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B1417882.png)

![Methyl 8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1417885.png)

![Ethyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B1417893.png)

![2-[(4-Chlorophenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1417894.png)

![6,10-Dibenzyl-N,N'-dimethyl-N,N,N',N'-tetrakis(4-methylbenzyl)-1,4-dioxaspiro[4.5]decane-(2R,3R)-diylbis(methylammonium) Bis(tetrafluoroborate)](/img/structure/B1417896.png)